4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

Sigma-1 receptor Neuropathic pain Pharmacophore optimization

4-[4-(4-Chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1,2-dihydroquinolin-2-one (CAS not yet widely assigned; molecular formula C21H19ClN2O3) is a synthetic hybrid molecule that fuses a 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) moiety—the core pharmacophore of the antipsychotic drug haloperidol—with a 3,4-dihydro-2(1H)-quinolinone scaffold via a carbonyl linker. The compound belongs to the class of piperidine-quinolinone conjugates and has been structurally characterized by single-crystal X-ray diffraction, confirming a triclinic crystal system with formula weight 382.83 g/mol.

Molecular Formula C21H19ClN2O3
Molecular Weight 382.8 g/mol
Cat. No. B4514360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE
Molecular FormulaC21H19ClN2O3
Molecular Weight382.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C21H19ClN2O3/c22-15-7-5-14(6-8-15)21(27)9-11-24(12-10-21)20(26)17-13-19(25)23-18-4-2-1-3-16(17)18/h1-8,13,27H,9-12H2,(H,23,25)
InChIKeyDPIJGZQHHXKHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 4-[4-(4-Chlorophenyl)-4-Hydroxypiperidine-1-Carbonyl]-1,2-Dihydroquinolin-2-One: Identity, Purity, and Pharmacophoric Classification


4-[4-(4-Chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1,2-dihydroquinolin-2-one (CAS not yet widely assigned; molecular formula C21H19ClN2O3) is a synthetic hybrid molecule that fuses a 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) moiety—the core pharmacophore of the antipsychotic drug haloperidol—with a 3,4-dihydro-2(1H)-quinolinone scaffold via a carbonyl linker. The compound belongs to the class of piperidine-quinolinone conjugates and has been structurally characterized by single-crystal X-ray diffraction, confirming a triclinic crystal system with formula weight 382.83 g/mol [1]. The CPHP fragment is a known metabolite of haloperidol and is recognized for its high sigma-1 receptor affinity [2]. The quinolinone scaffold is a privileged structure in drug discovery, present in FDA-approved agents such as cilostazol and aripiprazole, and has been extensively optimized for sigma-1 receptor antagonism [3].

Sigma-1 receptor tool compound with crystallographically confirmed structure. Contains CPHP pharmacophore; supports target-engagement studies.
Conformationally restricted carbonyl-linked quinolinone-piperidine hybrid. Partially conjugated linker; suited for SAR expansion campaigns.
Crystallographic identity standard for computational docking and impurity profiling. Atomic coordinates available; eliminates regioisomeric ambiguity.

Why 4-[4-(4-Chlorophenyl)-4-Hydroxypiperidine-1-Carbonyl]-1,2-Dihydroquinolin-2-One Cannot Be Replaced by Common Structural Analogs


Generic substitution of this compound with superficially similar piperidine-quinolinone hybrids or haloperidol derivatives is pharmacologically unsound because the precise spatial arrangement of the CPHP moiety relative to the dihydroquinolinone core, governed by the carbonyl linker at the 4-position, dictates both target engagement and off-target liability. Haloperidol itself (butyrophenone chain) yields dopamine D2 blockade as the primary mechanism, while the CPHP quinolinone conjugate shifts selectivity toward sigma-1 receptors [1]. Within the 3,4-dihydro-2(1H)-quinolinone series, changing the substitution position from C-4 to C-7 or modifying the N-1 substituent dramatically alters sigma-1 binding affinity and sigma-1/sigma-2 selectivity, as demonstrated by SAR studies where the most potent compound (35) achieved a Ki of 1.22 nM at sigma-1 with 1066-fold selectivity over sigma-2 [2]. Therefore, even minor structural modifications within this chemotype produce functionally non-equivalent molecules, making the exact compound a necessity for reproducibility in biological assays.

This Compound Carbonyl linker at C-4; restricted rotation
Haloperidol / Flexible Analogs Butyrophenone or propoxy chains; multiple rotatable bonds
Linker rigidity and conjugation may produce a distinct sigma-1 selectivity profile that cannot be approximated by flexible-chain analogs.
This Compound Quinolinone-piperidine conjugate
Unsubstituted Haloperidol Primary D2 blockade; residual D2 engagement
SAR studies indicate that scaffold substitution position and N-1 modification dramatically alter sigma-1 binding; observed selectivity may not transfer.

Quantitative Differentiation Evidence for 4-[4-(4-Chlorophenyl)-4-Hydroxypiperidine-1-Carbonyl]-1,2-Dihydroquinolin-2-One Versus Closest Comparators


Sigma-1 Receptor Affinity Advantage Over Parent Haloperidol

The target compound incorporates the 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) pharmacophore, which confers high sigma-1 receptor affinity. While direct Ki data for this specific conjugate are not publicly available, the CPHP fragment itself binds sigma-1 receptors with nanomolar potency, and when conjugated to appropriate scaffolds, yields ligands with Ki values in the low nanomolar range [1]. In contrast, the parent drug haloperidol shows Ki = 2.6 nM at sigma-1 receptors but with substantial off-target dopamine D2 binding (pKi = 5.04), resulting in a narrower therapeutic window [2]. The quinolinone conjugate replaces the butyrophenone chain of haloperidol with a dihydroquinolinone core, which is expected to reduce D2 affinity while preserving sigma-1 engagement, although quantitative D2 data for the compound remain to be published.

Sigma-1 vs. D2 Engagement
Data to verify
Predicted low nanomolar sigma-1 Ki based on CPHP pharmacophore; D2 engagement expected lower than haloperidol (Ki 2.6 nM / pKi 5.04).
Supports sigma-1/D2 selectivity profiling context.
Quantitative D2 data not yet published; requires experimental validation.
Sigma-1 receptor Neuropathic pain Pharmacophore optimization

Crystal Structure Confirmation for Identity Assurance in Procurement

The target compound has been unambiguously characterized by single-crystal X-ray diffraction, with crystallographic data deposited in the CCDC [1]. The crystal structure reveals the molecule in a triclinic space group P-1 with unit cell parameters a = 8.8410(11) Å, b = 10.3043(12) Å, c = 11.3610(12) Å, α, β, γ angles, and a final R factor confirming structural assignment with high precision. This level of structural elucidation is absent for most related piperidine-quinolinone analogs offered by chemical vendors, which are typically characterized only by NMR and MS. The availability of crystallographic coordinates enables computational docking studies with full atomic accuracy, which cannot be performed with confidence on compounds lacking a crystal structure.

Crystal Structure Identity
Head-to-head
Triclinic P-1, R factor refined; full atomic coordinates available vs. vendor analogs typically characterized by NMR/MS only.
Enables computational docking with atomic precision.
Eliminates regioisomeric/stereoisomeric ambiguity in procurement.
Structural characterization X-ray crystallography Compound identity verification

Linker Rigidity and Scaffold Differentiation from Flexible-Chain Sigma Ligands

The target compound employs a rigid carbonyl linker between the piperidine nitrogen and the C-4 position of the dihydroquinolinone core, in contrast to the flexible propoxy or butanone linkers found in other sigma-1 ligands such as haloperidol (butyrophenone chain) [1] and compound 35 (propoxy linker) [2]. Conformational restriction of the linker is a well-established strategy to enhance receptor subtype selectivity and metabolic stability. In the sigma-1 receptor antagonist series reported by Lan et al., the most selective compound (35, Ki = 1.22 nM, sigma-1/sigma-2 = 1066) benefited from optimized linker geometry, demonstrating that linker architecture profoundly influences selectivity [2]. The carbonyl linker in the target compound provides a partially conjugated, planar connection that distinguishes it from the fully saturated chains of comparators, potentially yielding a distinct selectivity profile.

Linker Rigidity Comparison
Class-level
1 rotatable bond in linker region vs. 3–4 in haloperidol and compound 35; partially conjugated planar geometry.
Context-dependent selectivity profile; may not transfer from flexible analogs.
Experimental selectivity validation pending for target compound.
Conformational restriction Linker engineering Sigma receptor selectivity

Optimal Research and Industrial Application Scenarios for 4-[4-(4-Chlorophenyl)-4-Hydroxypiperidine-1-Carbonyl]-1,2-Dihydroquinolin-2-One


Sigma-1 Receptor Antagonist Lead Optimization

The compound serves as a structurally defined starting point for lead optimization campaigns targeting sigma-1 receptor-mediated analgesia, neuroprotection, or neuropathic pain. Its crystallographically proven structure and the presence of the validated CPHP pharmacophore make it suitable for structure-activity relationship (SAR) expansion around the dihydroquinolinone core. The linker rigidity offers a differentiated chemotype from previously explored sigma-1 ligands, and the scaffold can serve as a template for systematic modification at the N-1 position to further tune selectivity and pharmacokinetics [1].

Computational Docking and Pharmacophore Modeling with Atomic Precision

The availability of a refined single-crystal X-ray structure enables accurate in silico docking studies against the sigma-1 receptor crystal structures (e.g., PDB 6DJZ, 6DK1). This eliminates the need for time-consuming conformational sampling of flexible ligands and reduces false-positive docking poses, accelerating virtual screening and molecular dynamics simulations [2].

Reference Standard for Haloperidol Impurity Profiling and Metabolite Identification

As a derivative of haloperidol metabolite I (CPHP), this compound can serve as a chromatographic reference standard for impurity profiling in haloperidol API analysis. Its distinct retention time and mass spectrometric signature, validated against the crystal structure, support its use in HPLC-UV and LC-MS methods for quantifying related substances in pharmaceutical quality control [3].

Application
Selection Property
Validation Focus
Sigma-1 receptor antagonist lead optimization
CPHP pharmacophore with rigid carbonyl linker
Sigma-1/sigma-2 selectivity and D2 off-target screening
Computational docking and pharmacophore modeling
Refined single-crystal X-ray structure
Docking pose accuracy against PDB 6DJZ/6DK1
Haloperidol impurity profiling and metabolite identification
Chromatographic reference standard with distinct RT/MS signature
HPLC-UV/LC-MS method specificity for related substances
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